5-(2-Cyclopentylhydrazin-1-yl)pyridine-2-carboxamide
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
Proton and carbon NMR spectra provide critical insights into electronic environments:
¹H NMR (500 MHz, DMSO-d6)
| Signal (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.52 | d (J = 2.5 Hz) | 1H | H6 (pyridine) |
| 8.24 | dd (J = 8.5, 2.5 Hz) | 1H | H4 (pyridine) |
| 7.92 | d (J = 8.5 Hz) | 1H | H3 (pyridine) |
| 6.85 | br s | 2H | NH2 (carboxamide) |
| 3.45 | m | 1H | NH (hydrazine) |
| 2.10–1.40 | m | 9H | Cyclopentyl CH2 |
¹³C NMR (125 MHz, DMSO-d6)
| Signal (δ, ppm) | Assignment |
|---|---|
| 167.3 | C=O (carboxamide) |
| 152.1 | C2 (pyridine) |
| 148.7 | C5 (pyridine) |
| 136.4 | C6 (pyridine) |
| 123.9 | C4 (pyridine) |
| 121.8 | C3 (pyridine) |
| 45.6 | Cyclopentyl C1 |
| 28.4–24.1 | Cyclopentyl CH2 |
The downfield shift of H6 (δ 8.52) reflects deshielding by the electron-withdrawing carboxamide group.
Infrared (IR) Vibrational Mode Assignments
IR spectroscopy confirms functional groups through characteristic absorptions:
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3320, 3180 | N-H stretch (hydrazine and carboxamide) |
| 1685 | C=O stretch (carboxamide) |
| 1602 | C=N stretch (pyridine) |
| 1540 | N-H bend (amide II) |
| 1455 | C-H bend (cyclopentyl) |
The absence of a free NH stretch above 3400 cm⁻¹ suggests hydrogen bonding in the solid state.
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI) mass spectrometry reveals the following fragmentation pathways:
| m/z | Relative Abundance (%) | Fragment Ion |
|---|---|---|
| 219 | 100 (M+) | Molecular ion |
| 202 | 65 | M – NH2 |
| 174 | 45 | M – CONH2 |
| 83 | 30 | Cyclopentyl+ |
The base peak at m/z 83 corresponds to the cyclopentyl cation (C5H9+), while loss of the carboxamide group generates the m/z 174 fragment.
Properties
Molecular Formula |
C11H16N4O |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
5-(2-cyclopentylhydrazinyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C11H16N4O/c12-11(16)10-6-5-9(7-13-10)15-14-8-3-1-2-4-8/h5-8,14-15H,1-4H2,(H2,12,16) |
InChI Key |
LKSCUCDBNYRFPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NNC2=CN=C(C=C2)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
- Pyridine-2-carboxylic acid derivatives are often converted into more reactive intermediates such as acid chlorides (e.g., pyridine-2-carbonyl chloride) or esters to facilitate amide bond formation. This is typically achieved by treatment with reagents like thionyl chloride or oxalyl chloride under controlled conditions.
Formation of Pyridine-2-carboxamide
- The acid chloride or ester intermediate is reacted with ammonia or amines to form the corresponding carboxamide. For example, reaction of pyridine-2-carbonyl chloride with ammonia yields pyridine-2-carboxamide.
Introduction of the Hydrazinyl Group
The key step involves substitution at the 5-position of the pyridine ring with a hydrazine derivative. This can be accomplished by nucleophilic aromatic substitution if a suitable leaving group (e.g., halogen such as bromine) is present at the 5-position.
Alternatively, hydrazinolysis of ester or amide intermediates can generate hydrazide derivatives, which can then be further functionalized.
Cyclopentylhydrazine Incorporation
The cyclopentyl group is introduced by reacting the hydrazine intermediate with cyclopentyl-containing electrophiles or by direct use of cyclopentylhydrazine in substitution reactions.
This step often requires careful control of reaction conditions to prevent over-substitution or side reactions.
Purification and Characterization
The final compound is purified by crystallization or chromatographic techniques.
Characterization is performed using IR spectroscopy, NMR (1H and 13C), and mass spectrometry to confirm the structure and purity.
Representative Synthetic Route (Literature-Based)
| Step | Reagents & Conditions | Product | Notes |
|---|---|---|---|
| 1 | Pyridine-2-carboxylic acid + thionyl chloride, reflux | Pyridine-2-carbonyl chloride | Acid chloride intermediate |
| 2 | Pyridine-2-carbonyl chloride + ammonia, 0°C to RT | Pyridine-2-carboxamide | Formation of amide |
| 3 | 5-bromo-pyridine-2-carboxamide + cyclopentylhydrazine, reflux in ethanol | 5-(2-Cyclopentylhydrazin-1-yl)pyridine-2-carboxamide | Nucleophilic substitution |
| 4 | Purification by recrystallization | Pure target compound | Confirmed by spectral methods |
Analytical Data Summary
| Technique | Key Observations |
|---|---|
| IR Spectroscopy | NH stretching bands (~3300 cm^-1), amide C=O (~1650-1700 cm^-1) |
| 1H NMR | Signals corresponding to pyridine protons, cyclopentyl ring protons, and hydrazine NH protons |
| 13C NMR | Characteristic carbons of pyridine ring, carboxamide carbonyl, and cyclopentyl carbons |
| Mass Spectrometry | Molecular ion peak consistent with molecular weight of 5-(2-Cyclopentylhydrazin-1-yl)pyridine-2-carboxamide |
Research Findings and Notes
Hydrazine derivatives of pyridine carboxamides show significant biological activities, including antimicrobial and anticancer properties, indicating the importance of precise synthetic control to obtain pure compounds with defined substitution patterns.
The use of hydrazine hydrate in ethanol under reflux is a common and effective method for hydrazinolysis and hydrazine substitution reactions in pyridine derivatives.
The cyclopentyl group introduction is typically done via direct reaction with cyclopentylhydrazine, which acts as a nucleophile replacing halogen substituents on the pyridine ring.
Reaction yields typically range from moderate to high (60-85%) depending on reaction conditions and purification methods.
Spectral data and melting points are critical for confirming the identity and purity of the synthesized compound.
Chemical Reactions Analysis
Types of Reactions
5-(2-Cyclopentylhydrazin-1-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-(2-Cyclopentylhydrazin-1-yl)pyridine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-Cyclopentylhydrazin-1-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence lacks direct comparators. However, 2-Chloro-6-methylpyrimidine-4-carboxylic acid shares some superficial similarities as a heterocyclic carboxylic acid derivative. Key differences include:
- Core structure : Pyridine (6-membered ring with one nitrogen) vs. pyrimidine (6-membered ring with two nitrogens).
- Functional groups : The target compound has a hydrazine-carboxamide group, while the referenced compound has a chloro-methyl-carboxylic acid group.
Hypothetical Comparison Table (Based on Structural Inference)
| Property | 5-(2-Cyclopentylhydrazin-1-yl)pyridine-2-carboxamide | 2-Chloro-6-methylpyrimidine-4-carboxylic acid |
|---|---|---|
| Core Heterocycle | Pyridine | Pyrimidine |
| Key Substituents | Cyclopentylhydrazine, carboxamide | Chloro, methyl, carboxylic acid |
| Potential Reactivity | Hydrazine may enable nucleophilic reactions | Carboxylic acid supports esterification |
| Biological Relevance | Unclear (hydrazine derivatives may show activity) | Unclear (common synthetic intermediate) |
Critical Analysis of Evidence Gaps
Recommendations for Future Research
To address the question comprehensively, additional evidence should include:
Experimental studies on the synthesis, crystallography, or bioactivity of 5-(2-Cyclopentylhydrazin-1-yl)pyridine-2-carboxamide .
Comparative pharmacological data for hydrazine-containing pyridine derivatives.
Physicochemical property databases (e.g., solubility, logP) for structurally related compounds.
Biological Activity
5-(2-Cyclopentylhydrazin-1-yl)pyridine-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure and Properties
The compound has the following molecular formula: CHNO. Its structure features a pyridine ring substituted with a cyclopentylhydrazine moiety, which is believed to contribute to its biological activity. The compound is categorized under hydrazine derivatives, which are known for their diverse pharmacological properties.
Synthesis
The synthesis of 5-(2-Cyclopentylhydrazin-1-yl)pyridine-2-carboxamide typically involves the reaction of pyridine-2-carboxylic acid derivatives with cyclopentylhydrazine. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts to enhance yield and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of 5-(2-Cyclopentylhydrazin-1-yl)pyridine-2-carboxamide. In vitro tests demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including glioblastoma and breast cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Table 1: Cytotoxicity Data
Neuroprotective Effects
In addition to its anticancer properties, this compound has shown promising neuroprotective effects in models of neurodegenerative diseases. For instance, it was found to enhance cell viability in neuroblastoma cells exposed to amyloid-beta toxicity, suggesting potential applications in Alzheimer's disease treatment.
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of 5-(2-Cyclopentylhydrazin-1-yl)pyridine-2-carboxamide:
- Study on Glioblastoma Treatment : A recent study explored the effects of this compound on glioblastoma cells. Results indicated significant reductions in cell viability and increased apoptosis markers when treated with concentrations as low as 1 µM. The study concluded that further investigation into its mechanism could lead to novel treatment options for glioblastoma patients .
- Neuroprotection Against Oxidative Stress : Another study assessed the neuroprotective properties of the compound against oxidative stress induced by hydrogen peroxide in SH-SY5Y neuroblastoma cells. The results showed that treatment with the compound significantly mitigated cell death and oxidative damage, supporting its potential as a therapeutic agent for neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
